Ethyl Piperazine-2-carboxylate
Overview
Description
Ethyl Piperazine-2-carboxylate is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl Piperazine-2-carboxylate can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected to yield this compound . Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow the principles of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions
Ethyl Piperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different piperazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
Ethyl Piperazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl Piperazine-2-carboxylate involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.
Comparison with Similar Compounds
Ethyl Piperazine-2-carboxylate can be compared with other piperazine derivatives such as:
Piperazine-2-carboxylic acid: Similar in structure but lacks the ethyl group.
N-Methylpiperazine: Contains a methyl group instead of an ethyl group.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic piperazine derivative with different chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other piperazine derivatives .
Properties
IUPAC Name |
ethyl piperazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h6,8-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZHSYWFWDKJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442797 | |
Record name | Ethyl Piperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89941-07-1 | |
Record name | Ethyl Piperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl Piperazine-2-carboxylate in the synthesis of potential antihistamine compounds?
A1: In the study presented by [], this compound serves as a starting material for synthesizing compound Vb. It reacts with 4-bromo-1,1-diphenyl-1-butene through an alkylation reaction. This reaction is a key step in constructing the final compound (Va) which is a tricyclic analogue of N -(4,4-Diphenyl-3-butene-1-yl)nipecotic Acid. While the exact mechanism of action of these potential antihistamines is not detailed in the paper, the researchers aimed to develop compounds with potential antihistamine and antiulcer activities.
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